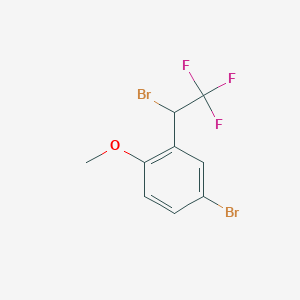
4-Bromo-2-(1-bromo-2,2,2-trifluoroethyl)-1-methoxybenzene
Vue d'ensemble
Description
4-Bromo-2-(1-bromo-2,2,2-trifluoroethyl)-1-methoxybenzene is an organic compound with the molecular formula C9H7Br2F3O It is a derivative of benzene, substituted with bromine, trifluoroethyl, and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(1-bromo-2,2,2-trifluoroethyl)-1-methoxybenzene typically involves the bromination of 2-(1-bromo-2,2,2-trifluoroethyl)-1-methoxybenzene. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors. The process is designed to ensure consistent quality and high efficiency. Safety measures are implemented to handle the hazardous nature of bromine and other reagents used in the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-(1-bromo-2,2,2-trifluoroethyl)-1-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can undergo reduction to remove the bromine atoms or reduce the trifluoroethyl group.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be employed.
Major Products Formed
Substitution: Products with different halogens or other functional groups replacing the bromine atoms.
Oxidation: Aldehydes, ketones, or carboxylic acids.
Reduction: Dehalogenated compounds or reduced trifluoroethyl derivatives.
Applications De Recherche Scientifique
4-Bromo-2-(1-bromo-2,2,2-trifluoroethyl)-1-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(1-bromo-2,2,2-trifluoroethyl)-1-methoxybenzene depends on its interaction with molecular targets. The bromine and trifluoroethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The methoxy group can also play a role in modulating the compound’s electronic properties and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2-(1-bromo-2,2,2-trifluoroethyl)pyridine
- 4-Bromo-2-(1-bromo-2,2,2-trifluoroethyl)benzene
- 4-Bromo-2-(1-bromo-2,2,2-trifluoroethyl)-1-hydroxybenzene
Uniqueness
4-Bromo-2-(1-bromo-2,2,2-trifluoroethyl)-1-methoxybenzene is unique due to the presence of both bromine and trifluoroethyl groups, which impart distinct chemical properties
Propriétés
IUPAC Name |
4-bromo-2-(1-bromo-2,2,2-trifluoroethyl)-1-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2F3O/c1-15-7-3-2-5(10)4-6(7)8(11)9(12,13)14/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVURZWOXRAOROQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1526404.png)
![1-{2-Fluoro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}ethan-1-one](/img/structure/B1526406.png)
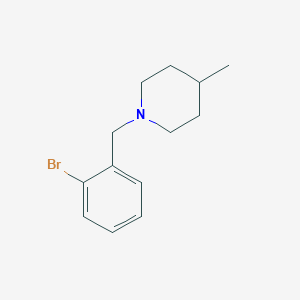
![N-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentanamine](/img/structure/B1526408.png)

![N-[(2-aminophenyl)methyl]-N-methyl-1,3-benzothiazol-2-amine](/img/structure/B1526411.png)
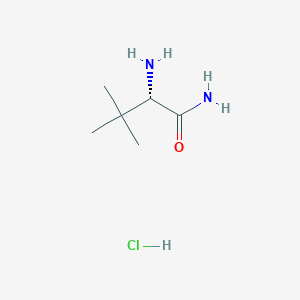
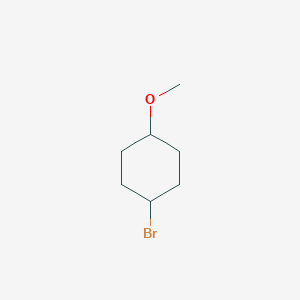
![4-[(2-Chloropyridin-4-yl)methyl]piperazin-2-one](/img/structure/B1526414.png)
![4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid](/img/structure/B1526418.png)
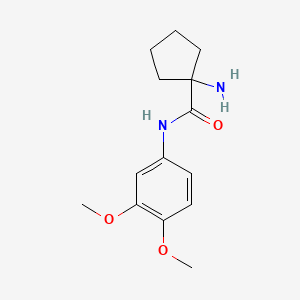

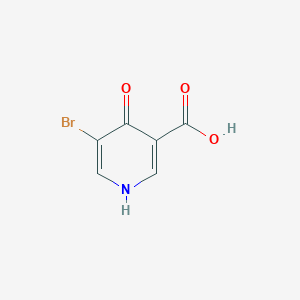
![3-[(5-Bromo-2-methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B1526425.png)
